molecular formula C18H18O7 B191044 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone CAS No. 62252-10-2

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone

Cat. No. B191044
CAS RN: 62252-10-2
M. Wt: 346.3 g/mol
InChI Key: CTALFFOVOLJORS-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone is a flavonoid that can inhibit bacterial growth . It has been shown to inhibit the biosynthesis of fatty acids in gram-negative bacteria such as Escherichia coli and Cerulenin by inhibiting the enzymes involved in fatty acid synthesis .


Molecular Structure Analysis

The molecular formula of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone is C18H18O7 . The structure includes a flavanone backbone, which is a type of flavonoid. It has three methoxy groups (-OCH3) and two hydroxy groups (-OH) attached to the flavanone backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone include a molecular weight of 346.3, a density of 1.3±0.1 g/cm3, a boiling point of 562.6±50.0 °C at 760 mmHg, and a flash point of 205.3±23.6 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Bioflavonoid Screening : A study by Stout, Reich, & Huffman (1964) described the synthesis of various bioflavonoids, including closely related compounds to 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone. These compounds were tested in a general endocrine screening assay, indicating their potential application in endocrine system research.

  • Cytotoxic Properties : Chen, Lee, Duh, & Chen (2005) isolated compounds including a closely related flavanone from Muntingia calabura leaves, showing cytotoxicity against P-388 and HT-29 cell lines. This suggests potential applications in cancer research (Chen et al., 2005).

  • Antimycobacterial and Cytotoxic Activity : Suksamrarn et al. (2004) isolated flavanones from Chromolaena odorata, including a compound with moderate antimycobacterial activity against Mycobacterium tuberculosis. This indicates its potential use in tuberculosis research and treatment (Suksamrarn et al., 2004).

  • Isoflavanone Research : Zhao, Duan, & Che (2007) isolated isoflavanones from Desmodium styracifolium, indicating the potential of such compounds in the study of natural product chemistry and pharmacology (Zhao et al., 2007).

  • Cytotoxicity Against Cancer Cell Lines : Thien et al. (2019) discovered a new isoflavanone with cytotoxic activity against various human cancer cell lines, suggesting the role of such compounds in cancer therapy research (Thien et al., 2019).

  • Allelopathic Potential : Tsanuo et al. (2003) identified isoflavanones in Desmodium uncinatum root exudate, indicating their role in plant-plant interactions and potential agricultural applications (Tsanuo et al., 2003).

  • Photoreactivity Studies : Nakashima, Okamoto, & Matsuura (1976) explored the photoreactivity of flavanones, including compounds related to 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, which is important for understanding the chemical behavior of these compounds under light exposure (Nakashima et al., 1976).

  • Synthesis of Antiangiogenic Compounds : Lee et al. (2016) synthesized natural homoisoflavonoids, which included compounds with structural similarities, indicating their potential in the development of new pharmacologically active agents (Lee et al., 2016).

  • Flavonoid Chemistry and Biological Activity : Hanson (2016) reviewed the importance of flavonoids, including flavanones, in dietary and medicinal applications, highlighting the widespread interest in these compounds (Hanson, 2016).

  • Antimicrobial and Radical Scavenging Activities : Chacha, Bojase-Moleta, & Majinda (2005) identified flavonoids with antimicrobial activity and radical scavenging properties, suggesting the potential of these compounds in antimicrobial and antioxidant research (Chacha et al., 2005).

properties

IUPAC Name

5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-7,13,19-20H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTALFFOVOLJORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332740
Record name 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone

CAS RN

62252-10-2
Record name 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SAJ Zaat, J Schripsema, CA Wijffelman… - Plant molecular …, 1989 - Springer
Root exudate of Vicia sativa contains 7 inducers for the nodA promoter of Rhizobium leguminosarum biovar viciae. Six of these inducers are flavanones. One inducer was identified as 3,…
Number of citations: 97 link.springer.com
Q Jin, C Lee, JW Lee, D Lee, Y Kim… - Chemical and …, 2015 - jstage.jst.go.jp
The activity-guided fractionation of the MeOH extract of the flower of Paulownia coreana led to the isolation of a new geranylated flavanone, 3′-O-methyl-5′-hydroxydiplacol (1), along …
Number of citations: 13 www.jstage.jst.go.jp
K Recourt, J Schripsema, JW Kijne… - Plant molecular …, 1991 - Springer
Flavonoids released by roots of Vicia sativa subsp. nigra (V. sativa) activate nodulation genes of the homologous bacterium Rhizobium leguminosarum biovar viciae (R. l. viciae). …
Number of citations: 141 link.springer.com
JA Yáñez Farfán - 2008 - renati.sunedu.gob.pe
Flavonoids are naturally occurring compounds found in a wide range of plant sources. They exhibit potent anti-cancer, anti-inflammatory, and anti-oxidant activities. Flavanones are a …
Number of citations: 0 renati.sunedu.gob.pe
G Sabbagh, N Berakdar - Journal of Molecular Graphics and Modelling, 2015 - Elsevier
Escherichia coli is one of the most frequent causes of many common bacterial infections, including cholecystitis, bacteremia, cholangitis, urinary tract infection (UTI), traveler’s diarrhea …
Number of citations: 28 www.sciencedirect.com
X Ma, H Zhou - Journal of Food Biochemistry, 2022 - Wiley Online Library
Hovenia acerba Lindl. is not only a popular fruit with rich nutrients, but also a traditional Chinese medicine with multiple clinical values. It possesses therapeutic properties of clearing …
Number of citations: 3 onlinelibrary.wiley.com
S Lee, Y Woo, SY Shin, YH Lee, Y Lim - Bioorganic & medicinal chemistry …, 2009 - Elsevier
To identify the structural requirements that are pivotal in enhancing Early growth response-1 (Egr-1) expression, the quantitative relationships between the structural properties of …
Number of citations: 10 www.sciencedirect.com

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